HaloPROTAC-E
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Overview
Description
HaloPROTAC-E is a novel compound designed for targeted protein degradation. It is a chloroalkyl-containing high-affinity ligand of von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This compound is used to induce the degradation of proteins tagged with the HaloTag, a modified bacterial enzyme that can be fused to proteins of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HaloPROTAC-E involves the conjugation of a chloroalkane to a high-affinity VHL ligand. The synthetic route typically includes the following steps:
Synthesis of the VHL ligand: The VHL ligand, such as VH298, is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Conjugation with chloroalkane: The VHL ligand is then conjugated with a chloroalkane moiety through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
HaloPROTAC-E primarily undergoes substitution reactions due to the presence of the chloroalkane group. It can also participate in conjugation reactions with proteins tagged with the HaloTag.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Conjugation reactions: These reactions are carried out in aqueous buffers at physiological pH to ensure compatibility with biological systems
Major Products
The major product of the reaction between this compound and a HaloTag-tagged protein is a covalent complex that targets the protein for degradation by the proteasome .
Scientific Research Applications
HaloPROTAC-E has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying protein-protein interactions and protein stability.
Biology: Employed in cell biology to selectively degrade proteins and study their functions.
Medicine: Investigated for its potential in targeted cancer therapy by degrading oncogenic proteins.
Industry: Utilized in biotechnology for the development of novel therapeutic strategies and drug discovery .
Mechanism of Action
HaloPROTAC-E exerts its effects by recruiting the VHL E3 ubiquitin ligase to the target protein tagged with the HaloTag. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The process is highly specific and can be controlled temporally by the addition of this compound .
Comparison with Similar Compounds
Similar Compounds
HaloPROTAC3: Another HaloTag-based degrader with similar properties but different selectivity.
dTAG molecules: These molecules also recruit E3 ligases for targeted protein degradation but use different ligands and tags .
Uniqueness
HaloPROTAC-E is unique due to its high selectivity and efficiency in degrading HaloTag-tagged proteins. It offers reversible and rapid degradation, making it a valuable tool for studying protein function and developing therapeutic strategies .
Properties
IUPAC Name |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCGXLMTZGCSRS-JSWXEYCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN5O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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